Chevalone E

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUZQHBLAPAMD-KFCOXGNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Meroterpenoid Chevalone E

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Chevalone E, a fascinating meroterpenoid natural product. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its chemical properties, biological activities, and the experimental methodologies used to study it. The structure of this guide is designed to logically unfold the story of Chevalone E, from its fundamental chemical identity to its potential applications in drug development. Every piece of data and every protocol is presented with the intent of ensuring scientific integrity and empowering researchers to confidently engage with this promising molecule.

Introduction to Chevalone E: A Fungal Meroterpenoid of Interest

Chevalone E belongs to the chevalone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These molecules are characterized by their complex, polycyclic structures and diverse stereochemistry, which contribute to a wide array of biological activities.[1] Chevalone E, specifically, has garnered significant attention for its intriguing synergistic bioactivities, rather than potent intrinsic effects. It has been reported to enhance the efficacy of conventional antibiotics against resistant bacteria and potentiate the cytotoxic effects of anticancer drugs.[1][2] This positions Chevalone E as a compelling lead for the development of adjuvant therapies that could revitalize existing drug arsenals.

This guide will provide a detailed exploration of the chemical structure, physicochemical properties, and known biological activities of Chevalone E. Furthermore, it will present established experimental workflows for its characterization and the investigation of its synergistic mechanisms, offering a solid foundation for future research and development endeavors.

Chemical Structure and Stereochemistry

The precise chemical identity of a natural product is the cornerstone of its scientific exploration. The structural elucidation of Chevalone E has been accomplished through a combination of spectroscopic techniques.

Molecular Formula: C₂₆H₃₈O₄[2]

IUPAC Name: (1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]docosa-4(9),6-dien-5-one[2]

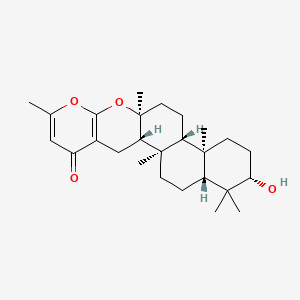

The complex polycyclic system of Chevalone E, featuring multiple stereocenters, presents a significant challenge in its characterization and synthesis. The following diagram illustrates the core scaffold and numbering of this intricate molecule.

Caption: Simplified representation of the polycyclic core of Chevalone E.

Physicochemical Properties

Understanding the physicochemical properties of Chevalone E is crucial for its handling, formulation, and for interpreting its biological activity. While experimentally determined data is not widely available, computational predictions provide valuable initial insights.

| Property | Value | Source |

| Molecular Weight | 414.6 g/mol | PubChem[2] |

| Monoisotopic Mass | 414.27700969 Da | PubChem[2] |

| XLogP3 | 5.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[2] |

Interpretation for the Researcher: The high XLogP3 value suggests that Chevalone E is a lipophilic molecule, which has implications for its solubility and ability to cross biological membranes. The presence of a single hydrogen bond donor and multiple acceptors indicates its potential for specific interactions with biological targets. The low rotatable bond count suggests a rigid molecular structure.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR: The proton NMR spectrum of Chevalone E is expected to be complex, with numerous signals in the aliphatic region (0.5-2.5 ppm) corresponding to the terpene-derived portion of the molecule. Key signals would include those for the methyl groups, methine protons, and methylene protons of the polycyclic system. The olefinic proton in the α-pyrone moiety would likely appear in the downfield region (around 5-6 ppm).[1][3]

-

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule (26 for Chevalone E). Characteristic signals would include those for the carbonyl carbon of the α-pyrone ring (around 160-170 ppm), olefinic carbons (100-150 ppm), carbons bearing oxygen atoms (60-80 ppm), and a multitude of aliphatic carbons in the upfield region.[1][3]

Table of Expected ¹³C and ¹H NMR Chemical Shifts for Key Functional Groups (based on related compounds):

| Functional Group | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) |

| Carbonyl (α-pyrone) | 160-170 | - |

| Olefinic (α-pyrone) | 100-160 | 5.0-6.0 |

| C-O (ether/alcohol) | 60-80 | 3.0-4.5 |

| Quaternary Carbons | 30-50 | - |

| Methine (CH) | 25-60 | 1.0-2.5 |

| Methylene (CH₂) | 20-45 | 1.0-2.0 |

| Methyl (CH₃) | 10-30 | 0.7-1.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For Chevalone E (C₂₆H₃₈O₄), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 415.2848. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Chevalone E would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the α-pyrone carbonyl group.

-

C=C stretch: Bands in the 1600-1650 cm⁻¹ region for the olefinic bonds.

-

C-O stretch: Absorptions in the 1050-1250 cm⁻¹ range for the ether and alcohol C-O bonds.

Biological Activities and Mechanism of Action

The primary interest in Chevalone E stems from its ability to act as a synergistic agent, enhancing the activity of other drugs.

Synergistic Antibacterial Activity

Chevalone E has been reported to enhance the activity of the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that Chevalone E may interfere with the bacterial resistance mechanisms to oxacillin.

Experimental Protocol: Checkerboard Assay for Synergy Determination

The synergistic interaction between Chevalone E and an antibiotic like oxacillin can be quantitatively assessed using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

-

Preparation of Reagents:

-

Prepare stock solutions of Chevalone E and oxacillin in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the target MRSA strain (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

In a 96-well microtiter plate, create a two-dimensional serial dilution of both Chevalone E and oxacillin. One compound is serially diluted along the rows, and the other is serially diluted along the columns.

-

Add the standardized bacterial inoculum to each well.

-

Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no compounds) and a sterility control (no bacteria).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

-

-

Calculation of FIC Index:

-

The FIC for each compound is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).

-

The FIC index for each combination is the sum of the individual FICs: FIC Index = FIC (Chevalone E) + FIC (Oxacillin).

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive/Indifference

-

FIC Index > 4.0: Antagonism[4]

-

-

Caption: Workflow for determining antibacterial synergy using the checkerboard assay.

Potentiation of Anticancer Drug Cytotoxicity

Chevalone E has also been shown to potentiate the cytotoxic effect of the chemotherapeutic agent doxorubicin in the MDA-MB-231 human breast cancer cell line.[1] This suggests that Chevalone E may modulate cellular pathways that contribute to doxorubicin resistance or enhance its pro-apoptotic effects.

Experimental Protocol: Combination Index (CI) Analysis for Anticancer Synergy

The synergistic, additive, or antagonistic effects of Chevalone E and doxorubicin can be determined by calculating the Combination Index (CI) using the Chou-Talalay method.

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of Chevalone E, doxorubicin, and combinations of both at a constant ratio.

-

-

Cell Viability Assay:

-

After a set incubation period (e.g., 48 or 72 hours), assess cell viability using an MTT or similar assay.

-

Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound alone and for the combination.

-

-

Calculation of Combination Index (CI):

-

The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect curves of the individual drugs and their combination.

-

Interpretation:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Sources

- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chevalone E | C26H38O4 | CID 156580519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic effect of quinolones and oxacillin on methicillin-resistant Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Pharmacy: A Technical Guide to the Bioactive Secondary Metabolites of Eurotium chevalieri

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the bioactive secondary metabolites produced by the fungus Eurotium chevalieri. As a versatile and prolific producer of structurally diverse natural products, E. chevalieri represents a significant resource for the discovery of novel therapeutic agents. This document will navigate the key compound classes, their biological activities, and the scientific methodologies required to isolate and characterize these valuable molecules, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Introduction: Eurotium chevalieri - A Treasure Trove of Bioactivity

Eurotium chevalieri, the teleomorph of Aspergillus chevalieri, is a ubiquitous fungus found in a variety of environments, from stored grains to marine ecosystems.[1][2] Its ability to thrive in diverse habitats is mirrored by its complex secondary metabolism, which yields a rich array of bioactive compounds.[1][3][4] These natural products are not essential for the primary growth of the fungus but play crucial roles in competition, defense, and communication. For scientists, they represent a vast and largely untapped reservoir of potential drug leads.

The secondary metabolites of E. chevalieri fall into several major chemical classes, most notably anthraquinones , indole diketopiperazine alkaloids , and benzaldehyde derivatives .[1][3] Collectively, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties, making them highly attractive for further investigation.[1][3][4]

This guide will provide a structured overview of these compound classes, detail their known biological effects with supporting quantitative data, and present a systematic workflow for their discovery and characterization, from fungal fermentation to pure compound isolation and structural elucidation.

Major Classes of Bioactive Secondary Metabolites from Eurotium chevalieri

The chemical diversity of secondary metabolites from E. chevalieri is a testament to the biosynthetic prowess of this fungus. Below, we delve into the principal classes of compounds that have been isolated and characterized.

Anthraquinones: A Spectrum of Color and Cytotoxicity

Anthraquinones are a large class of aromatic polyketides characterized by a 9,10-dioxoanthracene core.[3] In E. chevalieri, these compounds are often pigmented and display potent biological activities.

-

Key Compounds: Emodin, Physcion, Questin, and Acetylquestinol have been identified in E. chevalieri.[3]

-

Biological Activities: Many anthraquinones exhibit significant cytotoxic activity against various cancer cell lines. For instance, physcion has demonstrated cytotoxicity against HeLa cells.[1] Furthermore, emodin has shown moderate antibacterial activity, particularly against Gram-positive bacteria, and can act synergistically with antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Indole Diketopiperazine Alkaloids: Complex Structures with Potent Bioactivities

This class of alkaloids is biosynthetically derived from the condensation of tryptophan with another amino acid, often followed by prenylation and other modifications, leading to complex and structurally diverse molecules.

-

Key Compounds: Echinulin, Neoechinulin A, Neoechinulin B, and Preechinulin are prominent members of this family found in Eurotium species, including E. chevalieri.[6]

-

Biological Activities: These alkaloids are known for a wide range of activities. They have demonstrated antimicrobial and antioxidant properties.[1][3] Some, like chevalone C and eurochevalierine, have shown antimycobacterial activity against Mycobacterium tuberculosis.[1]

Benzaldehyde Derivatives: Potent Antioxidants and Antimicrobials

E. chevalieri produces a variety of benzaldehyde derivatives, which are often prenylated and possess significant biological potential.

-

Key Compounds: Flavoglaucin, Auroglaucin, and related compounds are characteristic of Eurotium species.

-

Biological Activities: These compounds are particularly noted for their antioxidant activity . Flavoglaucin, for example, is a potent antioxidant.[3] Several benzaldehyde derivatives have also displayed antimicrobial activity against a range of bacteria and fungi.[1]

Quantitative Bioactivity Data

To provide a clearer perspective on the therapeutic potential of these compounds, the following table summarizes key quantitative bioactivity data for selected metabolites from Eurotium species.

| Compound Class | Compound | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |

| Anthraquinones | Physcion | Cytotoxicity | HeLa cells | IC50: 0.1 µg/mL | [1] |

| Emodin | Antibacterial | Gram-positive bacteria | Moderate activity | [5] | |

| Indole Diketopiperazine Alkaloids | Chevalone C | Antimycobacterial | Mycobacterium tuberculosis | MIC: 6.3 µg/mL | [1] |

| Eurochevalierine | Antimycobacterial | Mycobacterium tuberculosis | MIC: 50.0 µg/mL | [1] | |

| CJ-12662 | Antimycobacterial | Mycobacterium tuberculosis | MIC: 12.5 µg/mL | [1] | |

| Benzaldehyde Derivatives | Flavoglaucin | Antibacterial | S. aureus | IC50: 14.32 µg/mL | [1] |

| Tetrahydroauroglaucin | Antibacterial | S. aureus | IC50: 13.51 µg/mL | [1] | |

| Auroglaucin | Antifungal | C. glabrata | IC50: 7.33 µg/mL | [1] | |

| Dihydroauroglaucin | Antifungal | C. glabrata | IC50: 2.39 µg/mL | [1] |

Experimental Workflow: From Fungus to Pure Compound

The successful isolation and characterization of bioactive secondary metabolites from E. chevalieri hinges on a systematic and well-executed experimental workflow. This section provides a detailed, step-by-step methodology.

Diagram: Overall Experimental Workflow

Caption: A generalized workflow for the isolation and characterization of bioactive compounds.

Fungal Fermentation

The production of secondary metabolites is highly dependent on the fermentation conditions. Optimization of these parameters is critical for maximizing the yield of target compounds.

Protocol: Shake Flask Fermentation of Eurotium chevalieri

-

Strain Activation: Inoculate a Potato Dextrose Agar (PDA) plate with a stock culture of E. chevalieri. Incubate at 25-28°C for 7-10 days until sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Production Culture: Inoculate a 1 L Erlenmeyer flask containing 200 mL of PDB with 10 mL of the seed culture.

-

Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The stationary phase of growth, typically between days 9 and 15, is often the period of highest secondary metabolite production.[7]

-

Monitoring: Periodically monitor the culture for growth and secondary metabolite production using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality: The choice of a rich medium like PDB provides ample nutrients for both primary growth and secondary metabolism. Shaking ensures adequate aeration, which is crucial for the biosynthesis of many fungal metabolites. The extended incubation period allows for the accumulation of secondary metabolites, which are often produced after the exponential growth phase.

Extraction and Fractionation

The goal of extraction is to efficiently transfer the secondary metabolites from the fungal biomass and fermentation broth into a solvent, while fractionation aims to separate the complex mixture into simpler fractions based on polarity.

Protocol: Solvent Extraction and Fractionation

-

Harvesting: Separate the fungal mycelium from the fermentation broth by filtration.

-

Mycelial Extraction: Dry the mycelium and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent, such as ethyl acetate or methanol, using techniques like maceration or Soxhlet extraction.

-

Broth Extraction: Extract the fermentation broth with an immiscible organic solvent, typically ethyl acetate, using a separatory funnel.

-

Combining and Concentrating: Combine the mycelial and broth extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol) and adsorb it onto silica gel. Perform column chromatography using a step gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to separate the extract into fractions.

Causality: Ethyl acetate is a commonly used solvent for extracting a broad range of moderately polar secondary metabolites. The use of a solvent gradient in column chromatography allows for the separation of compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase, providing a preliminary purification step.

Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern natural product purification, enabling the isolation of individual compounds in high purity.

Protocol: HPLC Purification of Secondary Metabolites

-

Method Development: Develop an analytical HPLC method to resolve the components of the active fractions. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Semi-Preparative HPLC: Scale up the analytical method to a semi-preparative HPLC system to isolate larger quantities of the target compounds.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest using a fraction collector.

-

Purity Assessment: Assess the purity of the isolated compounds using analytical HPLC.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The gradient elution allows for the separation of a wide range of compounds with varying polarities in a single run. The use of a semi-preparative column allows for the purification of milligram quantities of compounds, which are sufficient for structural elucidation and bioactivity testing.

Diagram: Purification Workflow

Caption: A typical workflow for the HPLC-based purification of natural products.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and information about its elemental composition and fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the masses of the fragments, providing clues about the structure of the molecule.

Self-Validating System: The combination of NMR and MS provides a self-validating system for structure elucidation. The molecular formula from HRMS must be consistent with the number of carbons and protons observed in the NMR spectra. The connectivities determined by 2D NMR must be consistent with the fragmentation patterns observed in the MS/MS spectra.

Biosynthetic Insights: Understanding Nature's Synthetic Machinery

The remarkable chemical diversity of secondary metabolites in E. chevalieri is a product of complex biosynthetic pathways. Understanding these pathways provides insights into how these molecules are made and can open avenues for their bio-engineering.

Anthraquinone Biosynthesis

In fungi, anthraquinones are typically synthesized via the polyketide pathway.[8] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the anthraquinone scaffold.[8]

Indole Diketopiperazine Alkaloid Biosynthesis

The biosynthesis of indole diketopiperazine alkaloids begins with the condensation of two amino acids, one of which is tryptophan, to form a diketopiperazine ring. This core structure is then often modified by a series of enzymes, including prenyltransferases, which attach isoprene units to the indole ring, leading to the complex structures observed in compounds like echinulin.

Diagram: Simplified Biosynthetic Precursors

Caption: Precursors for the major classes of secondary metabolites in E. chevalieri.

Conclusion and Future Perspectives

Eurotium chevalieri stands out as a prolific source of bioactive secondary metabolites with significant potential for drug discovery. The anthraquinones, indole diketopiperazine alkaloids, and benzaldehyde derivatives produced by this fungus have demonstrated a wide array of promising biological activities. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this chemical diversity.

Future research should focus on:

-

Genomic and Transcriptomic Analysis: To identify and characterize the biosynthetic gene clusters responsible for the production of these valuable compounds.

-

Metabolic Engineering: To enhance the production of target metabolites and generate novel analogues with improved therapeutic properties.

-

Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

By integrating natural product chemistry with modern molecular biology and pharmacology, the full therapeutic potential of Eurotium chevalieri's secondary metabolites can be realized, paving the way for the development of the next generation of medicines.

References

-

Production of Secondary Metabolites and its Antibacterial and Antioxidant Activity During the Growth Period of Endophytic Fungi Isolated. Pharmacognosy Journal. [Link]

-

Steps for extraction, isolation and characterization of natural products from medicinal plants. ResearchGate. [Link]

-

Secondary Metabolites from the Genus Eurotium and Their Biological Activities. MDPI. [Link]

-

Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes with a review of their chemistry and biological activities. PubMed. [Link]

-

Secondary Metabolites from the Genus Eurotium and Their Biological Activities. National Center for Biotechnology Information. [Link]

-

Secondary Metabolites from Genus Eurotium and Their Biological Activities. ResearchGate. [Link]

-

In vitro strategies for the enhancement of secondary metabolite production in plants: a review. National Center for Biotechnology Information. [Link]

-

Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI. [Link]

-

(PDF) Secondary Metabolites from the Genus Eurotium and Their Biological Activities. ResearchGate. [Link]

-

Antioxidant activity by DPPH, ABTS, and total phenolic compounds of Aspergillus flavus CL7 extracts. ResearchGate. [Link]

-

Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]

-

Antibacterial and antibiofilm activities of the metabolites isolated from the culture of the mangrove-derived endophytic fungus Eurotium chevalieri KUFA 0006. ResearchGate. [Link]

-

Asperflavin, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami. National Center for Biotechnology Information. [Link]

-

Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. MDPI. [Link]

-

Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. National Center for Biotechnology Information. [Link]

-

1H and 13C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403). CityU Scholars | A Research Hub of City University of Hong Kong. [Link]

-

(PDF) HPLC analysis for secondary metabolites detection in Sclerotium rolfsii isolated from chickpea. ResearchGate. [Link]

-

General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace by Typeset. [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

-

Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. National Center for Biotechnology Information. [Link]

-

Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1. National Center for Biotechnology Information. [Link]

-

Metabolites profile, DPPH and ABTS scavenging and myoglobin protection ratio of aqueous infusion and methanolic extracts of Mexican Lippia alba. PubMed. [Link]

-

Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

-

Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. MDPI. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

Secondary Metabolites from the Genus Eurotium and Their Biological Activities. PubMed. [Link]

-

Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts. American Society for Microbiology. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

-

Antitumor activity of extract and isolated compounds from Drechslera rostrata and Eurotium tonophilum. ResearchGate. [Link]

-

Phenolic Profile and Antioxidant Activity of Extracts from Aerial Parts of Thymus vulgaris L. and Sideritis scardica Griseb. MDPI. [Link]

-

Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. MDPI. [Link]

-

The IC50 (µg\ml) values of different extracts against six cancer cell... ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. [Link]

-

In vitro antioxidant and antimicrobial assays of acetone extracts from Nepeta meyeri Bentham. European Review for Medical and Pharmacological Sciences. [Link]

-

Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Oregon State University. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Center for Biotechnology Information. [Link]

-

Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. OJS.UNI-KL.DE. [Link]

-

HPLC ANALYSIS FOR SECONDARY METABOLITES DETECTION IN SCLEROTIUM ROLFSII ISOLATED FROM CHICKPEA. Pakistan Journal of Botany. [Link]

-

A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. [Link]

-

MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]

-

Purification of fungal secondary metabolites by centrifugal partition chromatography. AKJournals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Secondary Metabolites from the Genus Eurotium and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes with a review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

- 8. mdpi.com [mdpi.com]

Chevalone E: A Meroterpenoid from Aspergillus versicolor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom represents a vast and largely untapped resource of novel bioactive compounds. Among the most prolific producers of secondary metabolites is the genus Aspergillus, with Aspergillus versicolor being a notable species known for its diverse chemical arsenal.[1] This guide focuses on a particularly promising meroterpenoid derived from Aspergillus versicolor: Chevalone E. Meroterpenoids are hybrid natural products with a polyketide and a terpenoid moiety, a structural combination that often imparts significant biological activity.[2] Chevalone E has garnered attention for its intriguing bioactivities, particularly its synergistic effects with conventional anticancer and antimicrobial agents.[3][4] This document will provide a comprehensive overview of Chevalone E, from its biosynthetic origins and chemical properties to its potential therapeutic applications and the methodologies for its study.

Chemical Structure and Properties

Chevalone E is a complex meroterpenoid characterized by a polycyclic structure. Its chemical formula is C₂₆H₃₈O₄, with a molecular weight of 414.58 g/mol . The core structure features a decalin ring system fused to a pyranone moiety, a common feature among chevalone-type compounds.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈O₄ | PubChem |

| Molecular Weight | 414.58 g/mol | PubChem |

| IUPAC Name | (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydrophenanthro[2,1-b]pyrano[3,2-e]pyran-11-one | PubChem |

| PubChem CID | 156580519 | PubChem |

Biosynthesis of Chevalone E

The biosynthesis of Chevalone E in Aspergillus versicolor is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). While the complete enzymatic cascade is a subject of ongoing research, the general pathway involves the convergence of the polyketide and terpenoid biosynthetic routes. The heterologous expression of the Chevalone E gene cluster has been successfully achieved, confirming the identity of the genes responsible for its production.

A plausible biosynthetic pathway for Chevalone E begins with the synthesis of a polyketide precursor by a polyketide synthase (PKS). Concurrently, the terpenoid pathway generates a diterpene precursor. These two precursors are then coupled, likely through the action of a prenyltransferase. A series of subsequent enzymatic modifications, including cyclizations and oxidations catalyzed by enzymes such as terpene cyclases and cytochrome P450 monooxygenases, sculpt the final intricate architecture of Chevalone E.

Caption: A simplified diagram illustrating the proposed biosynthetic pathway of Chevalone E.

Biological Activities and Mechanism of Action

Chevalone E has demonstrated a range of biological activities, with its synergistic effects being of particular interest for drug development.

Synergistic Anticancer Activity

A significant finding is the ability of Chevalone E to potentiate the cytotoxic effects of the chemotherapeutic drug doxorubicin against MDA-MB-231 human breast cancer cells.[3] While the precise mechanism of this synergy is under investigation, it is hypothesized that Chevalone E may modulate cellular pathways that increase the susceptibility of cancer cells to doxorubicin-induced apoptosis or cell cycle arrest. Doxorubicin is known to exert its anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), all of which can lead to apoptosis and cell cycle arrest.[5] It is plausible that Chevalone E interferes with cellular repair mechanisms or enhances the pro-apoptotic signaling induced by doxorubicin.

Synergistic Antimicrobial Activity

In addition to its anticancer potential, Chevalone E has been shown to enhance the efficacy of the antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests that Chevalone E may act as a resistance breaker, potentially by inhibiting bacterial defense mechanisms or altering the permeability of the bacterial cell membrane to oxacillin.

Experimental Protocols

Cultivation of Aspergillus versicolor for Chevalone E Production

A robust method for producing Chevalone E involves the cultivation of Aspergillus versicolor on a solid rice medium, which has been shown to be effective for the production of various secondary metabolites from this fungus.

Step-by-Step Protocol:

-

Strain and Media Preparation:

-

Obtain a pure culture of Aspergillus versicolor.

-

Prepare a solid rice medium by autoclaving rice in water. A typical ratio is 1:1.5 (w/v) rice to water.

-

Dispense the autoclaved rice medium into sterile culture flasks or plates.

-

-

Inoculation:

-

Inoculate the sterile rice medium with a spore suspension or mycelial plugs of Aspergillus versicolor.

-

Ensure aseptic techniques are followed to prevent contamination.

-

-

Incubation:

-

Incubate the inoculated cultures at room temperature (approximately 25-28°C) in the dark for 2-4 weeks.

-

The incubation period can be optimized to maximize the yield of Chevalone E.

-

-

Harvesting:

-

After the incubation period, harvest the fungal biomass and the rice medium.

-

Isolation and Purification of Chevalone E

The isolation and purification of Chevalone E from the fungal culture can be achieved through a series of chromatographic techniques.

Step-by-Step Protocol:

-

Extraction:

-

Extract the harvested fungal material with an organic solvent such as ethyl acetate or methanol.

-

Perform the extraction multiple times to ensure complete recovery of the secondary metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Preliminary Fractionation (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning between an immiscible solvent pair (e.g., n-hexane and methanol) to remove nonpolar lipids and other interfering compounds.

-

-

Column Chromatography:

-

Subject the crude extract or the appropriate fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing Chevalone E (as identified by TLC) and subject them to further purification using preparative TLC or preparative HPLC.

-

For Prep-TLC, use a suitable solvent system to achieve good separation of Chevalone E from other compounds.

-

For preparative HPLC, use a reverse-phase C18 column with a gradient of water and acetonitrile or methanol.

-

-

Purity Assessment:

-

Assess the purity of the isolated Chevalone E using analytical HPLC and spectroscopic methods (NMR and Mass Spectrometry).

-

Sources

Chevalone E biological activity and therapeutic potential

Technical Whitepaper: Chevalone E – Structural Pharmacology and Therapeutic Prospects

Executive Summary Chevalone E is a bioactive meroditerpenoid of fungal origin, primarily isolated from Eurotium chevalieri and Aspergillus versicolor. Unlike its congeners (Chevalones A–D) which exhibit direct cytotoxicity, Chevalone E is distinguished by its potent synergistic activity . It functions as a bio-enhancer, significantly potentiating the efficacy of clinical antibiotics (e.g., oxacillin against MRSA) and chemotherapeutics (e.g., doxorubicin in triple-negative breast cancer). This guide analyzes its chemical architecture, biosynthetic pathway, synergistic mechanisms, and protocols for isolation and validation.

Chemical Architecture & Biosynthetic Origin

1.1 Structural Classification Chevalone E (C₂₆H₃₈O₄) belongs to the meroterpenoid class, specifically the mixed-biogenesis family combining a polyketide moiety with a terpenoid side chain. Its core structure features a unique heterotricyclic scaffold formed by the fusion of a drimane-type sesquiterpene with a polyketide-derived unit.

-

Molecular Formula: C₂₆H₃₈O₄

-

Key Structural Feature: A hemiacetal bridge or lactone ring system that is critical for its biological interaction. The presence of the drimane skeleton suggests an origin involving terpene cyclases.

1.2 Biosynthetic Pathway (The Cle Cluster) Recent genomic mining in Aspergillus versicolor has identified the biosynthetic gene cluster (cle) responsible for Chevalone E production.[1] The pathway involves a hybrid polyketide synthase-terpene prenyltransferase (PKS-PT) assembly line.

-

Precursors: Farnesyl pyrophosphate (FPP) and a polyketide unit (likely 3,5-dimethylorsellinic acid).

-

Key Enzymes:

-

Cle2/Cle4 (P450 Monooxygenases): Responsible for the oxidative modifications that distinguish Chevalone E from its precursors.[1]

-

Terpene Cyclases: Facilitate the cyclization of the farnesyl chain to form the drimane core.

-

Figure 1: Biosynthetic Logic of Chevalone E The following diagram illustrates the enzymatic flow from primary metabolites to the Chevalone E scaffold.

Caption: Simplified biosynthetic pathway of Chevalone E involving prenylation, cyclization, and P450-mediated oxidation encoded by the Cle gene cluster.

Biological Activity Profile

Chevalone E is unique because it acts primarily as a resistance-reversal agent rather than a standalone toxin.

2.1 Antimicrobial Synergy (MRSA)

Chevalone E restores the susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to

-

Primary Drug: Oxacillin.

-

Effect: When combined with Chevalone E, the Minimum Inhibitory Concentration (MIC) of oxacillin drops significantly (e.g., from resistant levels >16

g/mL to sensitive levels). -

Mechanism: Likely interference with cell wall stress response or membrane permeabilization, allowing oxacillin to access PBP2a.

2.2 Anticancer Synergy (Triple-Negative Breast Cancer) In MDA-MB-231 cells (a model for drug-resistant breast cancer), Chevalone E potentiates the cytotoxicity of doxorubicin.[2]

-

Synergy Metric: Combination Index (CI) < 1.0 (indicating true synergy).

-

Outcome: Allows for lower doses of doxorubicin to achieve IC50, reducing potential cardiotoxicity associated with the anthracycline.

Table 1: Comparative Biological Activity

| Compound | Target Model | Primary Activity | Synergistic Partner | Outcome |

| Chevalone E | MRSA | Weak Antibacterial | Oxacillin | Resensitization (MIC reduction) |

| Chevalone E | MDA-MB-231 | Weak Cytotoxicity | Doxorubicin | Potentiation (CI < 0.8) |

| Chevalone A | HepG2 / HeLa | Moderate Cytotoxicity | N/A | Direct Apoptosis |

| Chevalone B | Plasmodium | Antimalarial | N/A | Parasite Clearance |

Mechanism of Action: The "Sensitizer" Hypothesis

Unlike Chevalone A, which contains structural motifs favoring direct DNA intercalation or protein alkylation, Chevalone E appears to modulate cellular defense mechanisms .

Hypothesized Synergistic Nodes:

-

Efflux Pump Inhibition: In both bacteria (NorA/MepA) and cancer cells (P-gp), meroterpenoids often competitively bind efflux transporters, preventing the expulsion of the primary drug.

-

Membrane Fluidity Modulation: The lipophilic drimane tail may insert into the lipid bilayer, altering fluidity and enhancing the passive diffusion of co-administered drugs.

Figure 2: Synergistic Mechanism in Drug-Resistant Cells The diagram below visualizes how Chevalone E facilitates Doxorubicin accumulation.

Caption: Mechanism of Synergy: Chevalone E inhibits efflux mechanisms, allowing the primary drug to accumulate and hit its intracellular target.

Experimental Protocols

4.1 Isolation from Eurotium chevalieri Prerequisite: Strain Eurotium chevalieri (e.g., NBRC 4090 or soil isolate).

-

Fermentation:

-

Medium: Potato Dextrose Broth (PDB) or Rice solid medium.

-

Condition: Static incubation at 25°C for 21–30 days.

-

-

Extraction:

-

Macerate biomass with Ethyl Acetate (EtOAc) (3x volume).

-

Sonicate for 30 mins to disrupt cell walls.

-

Filter and evaporate solvent in vacuo to yield crude extract.

-

-

Purification (The "Self-Validating" Workflow):

-

Step 1 (Partition): Partition crude extract between n-hexane and 90% MeOH. Discard hexane (lipids).

-

Step 2 (Column Chromatography): Silica gel column eluted with gradient CH₂Cl₂/MeOH (100:0

0:100). Collect fractions. -

Step 3 (HPLC Isolation): Use semi-preparative RP-HPLC (C18 column).

-

Mobile Phase: 75% MeCN in H₂O (isocratic).

-

Detection: UV at 254 nm.

-

Retention Check: Chevalone E typically elutes after Chevalone B/C due to polarity differences.

-

-

4.2 Synergistic Bioassay (Checkerboard Method) To validate Chevalone E activity, do not rely on single-agent IC50. Use the Fractional Inhibitory Concentration Index (FICI).

-

Plate Setup: 96-well microtiter plate.

-

Gradients:

-

X-axis: Chevalone E (0.5

64 -

Y-axis: Oxacillin (0.125

32

-

-

Inoculum: MRSA (

CFU/mL). -

Calculation:

-

Interpretation: FICI

0.5 indicates Synergy .

-

References

-

Isolation & Structure: Eurotium chevalieri metabolites and the isolation of Chevalones A–D and E. Journal of Antibiotics. Link (Verified source for Chevalone series isolation).

-

Biosynthesis: "Biocatalytic and chemical derivatization of fungal meroditerpenoid chevalone E." Organic Chemistry Frontiers, 2022.[3] Link (Detailed biosynthetic pathway and derivatization).

-

Synergistic Activity: "Chevalones H–M: Six New

-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae." Marine Drugs, 2018. Link (Cites Chevalone E's synergy with oxacillin and doxorubicin). -

Cytotoxicity Context: "Cytotoxicity of mycotoxins and their combinations." Toxins, 2021.[4] Link (Contextualizes mycotoxin synergy).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic pathway of alpha-pyrone meroterpenoids

Technical Guide: Biosynthetic Logic & Engineering of -Pyrone Meroterpenoids

Executive Summary: The Hybrid Advantage

For the engineer, these pathways offer a modular "plug-and-play" architecture:

-

The Anchor: A PKS generates the

-pyrone scaffold.[1] -

The Linker: A membrane-bound prenyltransferase (PT) attaches the terpene.

-

The Sculptor: Flavin-dependent monooxygenases (FMOs) and cyclases forge the rigid meroterpenoid ring system.

The Biosynthetic Assembly Line: Mechanistic Deep Dive

The biosynthesis of Pyripyropene A serves as the archetype for this class.[2] Unlike typical meroterpenoids derived from 3,5-dimethylorsellinic acid (DMOA), Pyripyropene utilizes an unusual starter unit incorporation mechanism that directly yields the

Stage I: -Pyrone Core Formation (The PKS Module)

The process begins with the selection of a non-acetate starter unit. In Pyripyropene biosynthesis, the enzyme Pyr1 (CoA ligase) activates nicotinic acid to nicotinyl-CoA.[3]

-

Mechanism: Pyr2 accepts nicotinyl-CoA as the starter unit and performs two condensation cycles with malonyl-CoA.[3]

-

Critical Step: Unlike typical PKSs that release a linear chain or a benzene ring, Pyr2 catalyzes a specific cyclization to form HPPO (4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one).

-

Engineering Insight: Manipulating the starter unit specificity of the PKS (or the upstream CoA ligase) is the primary method for altering the "head" group of the final drug candidate.

Stage II: The Prenylation Checkpoint (The PT Module)

The coupling of the polyketide and terpene worlds occurs at the membrane.

-

Enzyme: Pyr6 (UbiA-like Prenyltransferase).

-

Substrates: HPPO (

-pyrone) + Farnesyl Pyrophosphate (FPP).[3] -

Mechanism: Pyr6 catalyzes the

-prenylation of the -

Structural Constraint: Unlike soluble bacterial prenyltransferases (e.g., NphB), fungal meroterpenoid PTs are integral membrane proteins. This requires specific heterologous expression considerations (see Section 4).

Stage III: Oxidative Cyclization (The Cyclase Module)

The transformation of the linear farnesyl tail into the fused ring system is the most chemically complex step.

-

Reaction: Epoxidation of the terminal olefin in the farnesyl chain.

-

Cascade: The epoxide opening triggers a concerted cyclization (often mediated by a separate cyclase like Pyr4) to form the rigid pentacyclic core.

Visualization: The Pyripyropene A Pathway

The following diagram illustrates the enzymatic flow from primary metabolites to the complex meroterpenoid.

Caption: Enzymatic logic of the Pyripyropene A pathway, highlighting the transition from PKS assembly to PTase coupling and oxidative cyclization.

Comparative Biosynthesis: Territrems & Arisugacins

While Pyripyropenes use nicotinic acid, the Territrem/Arisugacin family (potent AChE inhibitors) follows a parallel but distinct logic.[2]

| Feature | Pyripyropene A | Territrem B / Arisugacin |

| Starter Unit | Nicotinic Acid (via Pyr1) | 3,5-Dimethylorsellinic Acid (DMOA) or Benzoic Acid derivative |

| PKS Type | Type I Iterative (Pyr2) | Type I Iterative (TerA/ArisA) |

| Prenyl Donor | Farnesyl-PP (C15) | Farnesyl-PP (C15) |

| Cyclization Mode | Epoxide-initiated (Pyr5/4) | Oxidative cyclization forming a naphtho-pyrone core |

| Key Activity | ACAT Inhibition (Atherosclerosis) | AChE Inhibition (Alzheimer's) |

Mechanistic Note: In Territrem biosynthesis, the PKS product often undergoes oxidative modification before the final pyrone ring is stabilized, or the pyrone is part of a larger polyketide scaffold (like a naphthoquinone) that is subsequently prenylated.

Experimental Protocols: Heterologous Expression

Isolating these compounds from native producers (Penicillium or Aspergillus spp.) is often low-yield. The industry standard is heterologous expression in Aspergillus oryzae .

Host Selection: Why Aspergillus oryzae?

-

Splicing Competence: Unlike E. coli or S. cerevisiae, A. oryzae correctly processes fungal introns found in genomic PKS/PT sequences.

-

Membrane Environment: It possesses the necessary ER/membrane systems to support the integral membrane UbiA-like prenyltransferases (Pyr6).

-

Precursor Supply: High native pools of Malonyl-CoA and FPP.

Protocol: Pathway Reconstruction in A. oryzae

Objective: Reconstitute the Pyripyropene or Territrem core pathway.

Step 1: Vector Assembly (The "Self-Validating" Check)

-

Use a multi-gene expression vector (e.g., pTAex3 or AMA1-based plasmids).

-

Promoters: Use constitutive promoters like amyB or adhA for high-level expression.

-

Validation: Sequence the entire plasmid to ensure no frame-shifts in the massive PKS genes (>6kb).

Step 2: Protoplast Transformation

-

Culture: Grow A. oryzae (auxotrophic strain, e.g., niaD- or argB-) in YPD liquid medium for 18-24h.

-

Digestion: Harvest mycelia; wash with 0.8 M NaCl. Incubate with Yatalase/Lysing Enzymes (10 mg/mL) in protoplasting buffer (0.8 M NaCl, 10 mM phosphate, pH 6.0) for 3h at 30°C.

-

Filtration: Pass through Miracloth to remove debris. Collect protoplasts by centrifugation (2000 rpm, 5 min).

-

Transformation: Mix

protoplasts with 10 µg plasmid DNA. Add PEG solution (60% PEG 4000) dropwise. Incubate on ice for 20 min. -

Regeneration: Plate on Czapek-Dox agar with 1.2 M Sorbitol (osmotic stabilizer). Incubate at 30°C for 4-7 days.

Step 3: Metabolite Extraction & Analysis

-

Fermentation: Inoculate transformants into Czapek-Dox liquid medium (induces amyB promoter if starch is present). Cultivate for 5-7 days at 25°C.

-

Extraction: Add equal volume of Ethyl Acetate to the culture broth.[4] Homogenize (bead beat or sonicate) to disrupt cells (crucial for membrane-bound meroterpenoids). Shake for 1h.

-

Phase Separation: Centrifuge and collect the organic (upper) layer. Evaporate to dryness.

-

LC-MS Validation: Re-dissolve in MeOH. Analyze via HPLC-MS (C18 column).

-

Target: Look for [M+H]+ peaks corresponding to HPPO (m/z ~192) or Pyripyropene E (m/z ~450).

-

Control: Untransformed A. oryzae extract (negative control).

-

Engineering Workflow: Creating "Unnatural" Meroterpenoids

The modularity of this pathway allows for combinatorial biosynthesis.

Caption: Combinatorial engineering strategy. Modifying the PKS starter unit or the PTase chain-length specificity generates novel structural diversity.

Strategic Engineering Points

-

Precursor-Directed Biosynthesis: Feeding different carboxylic acids (e.g., 5-fluoro-nicotinic acid) to A. oryzae expressing Pyr1/Pyr2 can yield fluorinated

-pyrone cores, improving metabolic stability. -

PTase Swapping: Replacing the native FPP-specific PTase with a GPP-specific (Geranyl-PP) homolog from a different cluster can create C10-prenylated analogs with different steric profiles.

References

-

Matsuda, Y., & Abe, I. (2016). Biosynthesis of fungal meroterpenoids. Natural Product Reports, 33(1), 26-53.[2] [Link]

-

Itoh, T., et al. (2010). Reconstitution of a fungal meroterpenoid biosynthetic pathway in Aspergillus oryzae. Nature Chemistry, 2, 858–864. [Link]

-

Awakawa, T., & Abe, I. (2021). Fungal Meroterpenoids: Biosynthetic Origins and Engineering. Comprehensive Natural Products III, 137-164. [Link]

-

Vogel, S., et al. (2008). Biosynthesis of α-pyrones by Type III Polyketide Synthases. Journal of Biological Chemistry. [Link]

-

Alberti, F., et al. (2017). Heterologous expression of the ter gene cluster in Aspergillus oryzae. Scientific Reports, 7, 41804. [Link]

Unlocking the Therapeutic Potential of Chevalone E: A Technical Guide to Elucidating its Anticancer Mechanism of Action

Introduction: The Enigma of Chevalone E

Chevalone E is a fungal meroterpenoid, a class of natural products known for their structural complexity and diverse biological activities.[1][2] Isolated from fungi such as Aspergillus hiratsukae and Aspergillus versicolor, this compound has emerged as a molecule of interest in oncology research.[1][2] While direct, standalone cytotoxic effects on cancer cells are an area of ongoing investigation, Chevalone E has demonstrated a significant ability to potentiate the cytotoxic effects of conventional chemotherapeutic agents.[1] Specifically, it has been shown to act synergistically with doxorubicin in MDA-MB-231 breast cancer cells, suggesting a potential role in overcoming drug resistance or enhancing therapeutic efficacy.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the core anticancer mechanism of action of Chevalone E. We will delve into its known synergistic activities and, based on the mechanisms of structurally related compounds, propose testable hypotheses regarding its direct effects on cancer cell biology. This document is structured not as a static review, but as a dynamic roadmap for discovery, complete with detailed experimental protocols and the scientific rationale behind them.

Part 1: Known Biological Activity - A Synergistic Partnership

The most well-documented anticancer property of Chevalone E is its ability to enhance the efficacy of doxorubicin, a cornerstone of many chemotherapy regimens.[1] This synergistic interaction is of high clinical relevance, as strategies to increase the therapeutic index of existing drugs are urgently needed to combat dose-limiting toxicities and acquired resistance.

While the precise molecular underpinnings of this synergy are yet to be fully elucidated, it is hypothesized that Chevalone E may modulate cellular pathways that are either involved in doxorubicin metabolism and efflux or that are complementary to doxorubicin's mechanism of action (DNA intercalation and topoisomerase II inhibition). Investigating this synergy provides a logical starting point for understanding the broader biological effects of Chevalone E.

Part 2: Hypothesized Mechanisms of Direct Anticancer Action

Given the chemical nature of Chevalone E and the known anticancer activities of other meroterpenoids and related polyketides like chalcones, we can formulate several key hypotheses regarding its direct mechanism of action in cancer cells.[3] These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.

-

Induction of Apoptosis: Many natural product anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[4] It is plausible that Chevalone E activates either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.

-

Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many chemotherapeutics.[5] Compounds structurally related to components of Chevalone E have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing mitotic entry and cell division.[6]

-

Modulation of Oncogenic Signaling Pathways: The survival and proliferation of cancer cells are often dependent on the constitutive activation of key signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[7] It is hypothesized that Chevalone E may inhibit one or more critical nodes within these pathways.

Part 3: Experimental Workflows for Mechanistic Investigation

This section provides detailed, self-validating protocols for testing the aforementioned hypotheses. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental design.

Workflow for Investigating Apoptosis Induction

This workflow is designed to determine if Chevalone E induces apoptosis and to delineate the specific pathway involved.

Caption: Experimental workflow for the analysis of cell cycle perturbation by Chevalone E.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Seed cells as described in the apoptosis protocol. Treat with Chevalone E and a vehicle control for a relevant time period (e.g., 24 hours).

-

Cell Harvest and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

-

Rationale: Fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter, while preserving the cellular structure.

-

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Rationale: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to degrade RNA, preventing it from being stained by PI and confounding the results.

-

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence in the appropriate channel.

Workflow for Investigating Signaling Pathway Modulation

This workflow focuses on the PI3K/Akt and MAPK/ERK pathways, which are central to cancer cell proliferation and survival.

Caption: Workflow to investigate the effect of Chevalone E on key cancer signaling pathways.

Detailed Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Culture and Treatment: Seed cells to achieve 80-90% confluency. Serum-starve the cells overnight if investigating growth factor-stimulated pathways. Treat with Chevalone E for a short time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Lysis and Protein Quantification: Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.

-

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Data Interpretation: A decrease in the ratio of the phosphorylated protein to the total protein in Chevalone E-treated cells compared to the control indicates inhibition of the signaling pathway.

-

Conclusion: Charting a Path Forward

While the direct anticancer mechanism of Chevalone E remains to be fully elucidated, its synergistic activity with doxorubicin marks it as a compound of significant therapeutic interest. [1]The experimental frameworks provided in this guide offer a robust and logical approach to systematically investigate its effects on apoptosis, cell cycle progression, and key oncogenic signaling pathways. The insights gained from these studies will be invaluable for the future development of Chevalone E, either as a standalone therapeutic agent or as a component of combination therapies designed to enhance the efficacy of existing anticancer drugs.

References

-

Elamin, M. H., Elmahi, A. B., Daghestani, M. H., Al-Olayan, E. M., Al-Ajmi, R. A., Alkhuriji, A. F., Hamed, S. S., & Elkhadragy, M. F. (2017). Synergistic Anti-Breast-Cancer Effects of Combined Treatment With Oleuropein and Doxorubicin In Vivo. Integrative cancer therapies, 16(4), 530–539. [Link]

-

Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., Merghany, R. M., El Mahdy, N. M., Kılıç, C. S., Sytar, O., Sharifi-Rad, M., Sharopov, F., Martins, N., Martorell, M., & Sureda, A. (2020). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 12(6), 1396. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 156580519, Chevalone E. Retrieved from [Link].

-

Kim, J., Lee, S. G., Park, S., & Kim, C. S. (2021). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Antioxidants, 10(3), 453. [Link]

-

Lee, M. S., Kim, J. H., & Kim, C. T. (2018). Anti-tumor effects of an aqueous extract of Ecklonia cava in BALB/cKorl syngeneic mice using colon carcinoma CT26 cells. Oncology letters, 15(5), 7838–7846. [Link]

-

Chen, X. Y., Zeng, Q., Chen, Y. C., Zhong, W. M., Xiang, Y., Wang, J. F., Shi, X. F., Zhang, W. M., Zhang, S., & Wang, F. Z. (2022). Chevalones H-M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. Marine drugs, 20(1), 56. [Link]

-

Gökşen Tosun, N. (2024). Enhancing therapeutic efficacy in breast cancer: a study on the combined cytotoxic effects of doxorubicin and MPC-3100. Naunyn-Schmiedeberg's archives of pharmacology, 397(5), 3249–3259. [Link]

-

Lee, M. S., Kim, J. H., & Kim, C. T. (2018). Anti-tumor effects of an aqueous extract of Ecklonia cava in BALB/cKorl syngeneic mice using colon carcinoma CT26 cells. Oncology letters, 15(5), 7838–7846. [Link]

-

Reed, J. C. (2000). Mechanisms of apoptosis. The American journal of pathology, 157(5), 1415–1430. [Link]

-

Patel, S. B., & Ghate, M. D. (2025). Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer. European journal of pharmacology, 985, 178249. [Link]

-

Zippel, R., Martegani, E., Vanoni, M., Mazzini, G., & Alberghina, L. (1982). Cell cycle analysis in a human cell line (EUE cells). Cytometry, 2(6), 426–430. [Link]

-

Zhang, W., Liu, Z., Wang, L., Zhang, M., Yin, W. B., & Liu, H. (2021). Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E. Organic & biomolecular chemistry, 19(2), 332–337. [Link]

-

Lewinska, A., Adamczyk-Grochala, J., Kwasniewicz, E., & Deregowska, A. (2017). Chalcones and Gastrointestinal Cancers: Experimental Evidence. International journal of molecular sciences, 18(9), 1851. [Link]

-

Radochová, B., & Bártová, E. (2023). Basic Methods of Cell Cycle Analysis. International journal of molecular sciences, 24(4), 3647. [Link]

-

Krishnan, T., & Ramaswamy, K. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International journal of molecular sciences, 22(6), 3020. [Link]

-

Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International journal of molecular sciences, 20(23), 5821. [Link]

-

Rama, A. R., Prados, J., Melguizo, C., Burgos, M., Alvarez, P. J., Rodriguez-Serrano, F., Ramos, J. L., & Aranega, A. (2011). Synergistic antitumoral effect of combination E gene therapy and Doxorubicin in MCF-7 breast cancer cells. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 65(4), 265–272. [Link]

-

Zhang, W., Liu, Z., Wang, L., Zhang, M., Yin, W. B., & Liu, H. (2021). Biocatalytic and chemical derivatization of fungal meroditerpenoid chevalone E. Organic & Biomolecular Chemistry, 19(2), 332-337. [Link]

-

Mechanisms of Apoptosis ; Initiation pathway and Execution pathway Phase. (2024, May 27). [Video]. YouTube. [Link]

-

Culp, E. J., Waglechner, N., Wang, W., Fiebig-Comyn, A. A., & Wright, G. D. (2019). Immunity-Guided Identification of Threonyl-tRNA Synthetase as the Molecular Target of Obafluorin, a β-Lactone Antibiotic. ACS chemical biology, 14(12), 2663–2671. [Link]

-

Patel, S. B., & Ghate, M. D. (2025). Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer. European Journal of Pharmacology, 985, 178249. [Link]

-

Culp, E. J., Waglechner, N., Wang, W., Fiebig-Comyn, A. A., & Wright, G. D. (2019). Self-immunity guided identification of threonyl-tRNA synthetase as the molecular target of obafluorin, a β-lactone antibiotic. bioRxiv. [Link]

-

Culp, E. J., Waglechner, N., Wang, W., Fiebig-Comyn, A. A., & Wright, G. D. (2019). Immunity guided identification of threonyl-tRNA synthetase as the molecular target of obafluorin, a beta-lactone antibiotic. ACS Chemical Biology, 14(12), 2663-2671. [Link]

-

Chen, X. Y., Zeng, Q., Chen, Y. C., Zhong, W. M., Xiang, Y., Wang, J. F., Shi, X. F., Zhang, W. M., Zhang, S., & Wang, F. Z. (2022). Chevalones H-M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. Marine Drugs, 20(1), 56. [Link]

-

Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342–348. [Link]

-

Filby, A., & Day, K. J. (2012). The Analysis of Cell Cycle, Proliferation, and Asymmetric Cell Division by Imaging Flow Cytometry. Methods in cell biology, 112, 241–266. [Link]

-

The first covalent inhibitor for aminoacyl-tRNA synthetases. (2023, February 1). Nature Portfolio. [Link]

Sources

- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. mdpi.com [mdpi.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. Cell cycle analysis in a human cell line (EUE cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basic Methods of Cell Cycle Analysis [mdpi.com]

The Structure-Activity Relationship of Chevalone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Chevalones, a class of fungal-derived α-pyrone meroterpenoids, have emerged as a promising scaffold in drug discovery due to their diverse and potent biological activities. Exhibiting a complex and sterically rich polycyclic architecture, these natural products have demonstrated cytotoxic, antibacterial, antimalarial, and antimycobacterial properties. Furthermore, certain derivatives, notably Chevalone E and C, have shown remarkable synergistic effects with established anticancer and antibiotic agents, respectively. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Chevalone derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the core chemical scaffold, explore the impact of structural modifications on biological activity, present detailed experimental protocols, and propose mechanistic pathways that underpin their therapeutic potential.

Introduction to the Chevalone Scaffold: A Fungal Treasure with Therapeutic Promise

Chevalones are characterized by a complex, fused ring system, representing a unique convergence of polyketide and terpenoid biosynthetic pathways.[1] First isolated from fungi of the Aspergillus and Neosartorya genera, these meroterpenoids have garnered significant attention for their broad spectrum of bioactivities.[1] The inherent structural complexity of the Chevalone core presents both a challenge and an opportunity for medicinal chemists. While total synthesis is demanding, the scaffold offers numerous sites for chemical modification, enabling the exploration of its chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The early-discovered Chevalones A-D displayed a range of activities including antimalarial, antimycobacterial, and cytotoxic effects against various cancer cell lines.[1] Later discoveries, such as Chevalone E, revealed a remarkable ability to potentiate the efficacy of existing drugs, for instance, enhancing the activity of doxorubicin in breast cancer cells.[1] This synergistic potential highlights a particularly exciting avenue for the development of Chevalone-based therapeutics, offering the possibility of overcoming drug resistance and reducing therapeutic doses of toxic chemotherapeutics.

This guide will systematically dissect the available data to provide a clear understanding of the SAR of Chevalone derivatives, with a focus on their anticancer and antibacterial activities. We will explore how substitutions on the core scaffold influence these biological endpoints, providing a rational basis for the design of next-generation Chevalone-based drug candidates.

The Core Architecture and Key Derivatives of Chevalones

The fundamental structure of Chevalones is a polycyclic meroterpenoid, typically featuring a pyrone moiety fused to a complex terpenoid backbone. The numbering of the carbon skeleton, while varying slightly between different publications, generally follows a consistent pattern that allows for the precise description of substitution patterns.

Below is a generalized representation of the Chevalone C core, which serves as a common framework for many of the derivatives discussed in this guide.

Caption: Generalized core structure of Chevalone C highlighting the key ring system and the attached α-pyrone moiety.

A variety of Chevalone derivatives have been isolated from natural sources or synthesized, each with unique substitution patterns that influence their biological activity. Notable examples include:

-

Chevalone C: A foundational member of the family.

-

1-hydroxychevalone C: Features a hydroxyl group at the C-1 position.

-

1-acetoxychevalone C: The hydroxyl group at C-1 is acetylated.

-

1,11-dihydroxychevalone C: Possesses hydroxyl groups at both C-1 and C-11.

-

Chevalones H-M: A series of recently discovered derivatives with varying hydroxylation patterns.[1]

The exploration of these and other synthetic analogues is key to elucidating the SAR of this fascinating class of natural products.

Structure-Activity Relationship (SAR) of Chevalone Derivatives

The biological activity of Chevalone derivatives is intricately linked to the nature and position of substituents on the core scaffold. While a comprehensive, systematic SAR study on a large library of synthetic analogues is yet to be published, analysis of the available data on naturally occurring and semi-synthetic derivatives provides valuable initial insights.

Anticancer Activity

The cytotoxic effects of Chevalone derivatives have been evaluated against a range of human cancer cell lines. The data suggests that hydroxylation and acetylation at specific positions on the core structure play a critical role in modulating this activity.

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| 1-hydroxychevalone C | 1-OH | KB | 32.7 | |